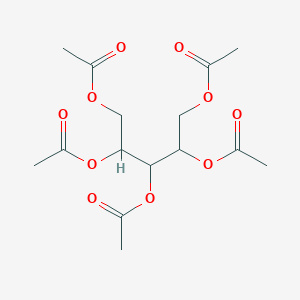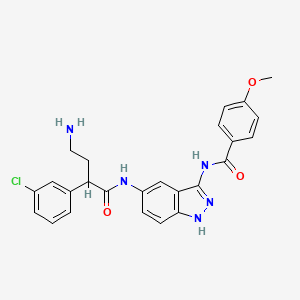
N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indazole core, a methoxybenzamide group, and a chlorophenyl butanamido moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the chlorophenyl butanamido group and the methoxybenzamide group. Common reagents used in these reactions include various amines, chlorinating agents, and methoxybenzoyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interfere with DNA replication, contributing to its potential anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
2-Aminothiazole derivatives: Widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
Its indazole core and methoxybenzamide group provide a versatile scaffold for further chemical modifications and exploration in various scientific fields .
Propriétés
Formule moléculaire |
C25H24ClN5O3 |
|---|---|
Poids moléculaire |
477.9 g/mol |
Nom IUPAC |
N-[5-[[4-amino-2-(3-chlorophenyl)butanoyl]amino]-1H-indazol-3-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C25H24ClN5O3/c1-34-19-8-5-15(6-9-19)24(32)29-23-21-14-18(7-10-22(21)30-31-23)28-25(33)20(11-12-27)16-3-2-4-17(26)13-16/h2-10,13-14,20H,11-12,27H2,1H3,(H,28,33)(H2,29,30,31,32) |
Clé InChI |
BCMOXIPKEICHIC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)NC(=O)C(CCN)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


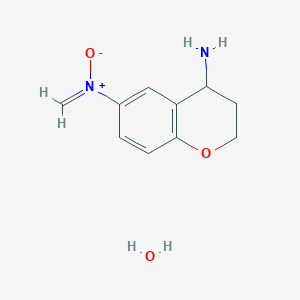
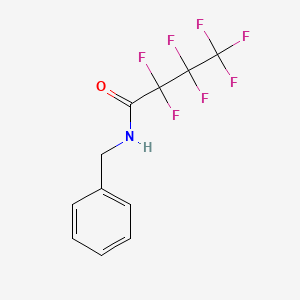
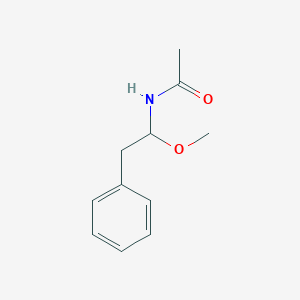
phosphane}](/img/structure/B14171952.png)

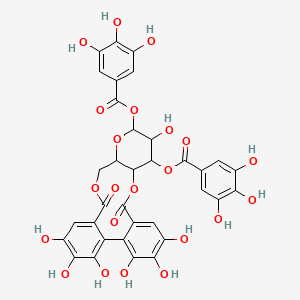
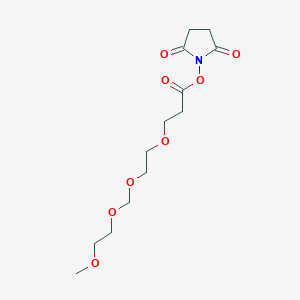
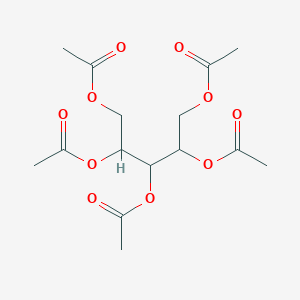
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid](/img/structure/B14171999.png)
methanone](/img/structure/B14172005.png)
